4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol
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Overview
Description
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol is a chemical compound listed in the PubChem database
Preparation Methods
The synthesis of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. The preparation methods can include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route would depend on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions can lead to higher yields and better purity of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature and solvent, are optimized for each reaction to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway can lead to different derivatives and compounds.
Scientific Research Applications
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: In biological research, this compound can be used to study its effects on biological systems and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
4-fluoro-2-[(4-methylphenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-10-2-4-11(5-3-10)9-16-13-8-12(15)6-7-14(13)17/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHSCGCEJERFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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